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Introduction
Rubropunctatin is a naturally occurring orange azaphilone pigment produced by several

species of Monascus fungi, most notably Monascus purpureus.[1][2] This class of compounds

has garnered significant interest within the scientific and pharmaceutical communities due to its

wide range of biological activities. Rubropunctatin, in particular, has demonstrated potent anti-

inflammatory, immunosuppressive, antioxidative, and antitumor properties.[3][4] Its potential as

a dual agent for cancer chemotherapy and phototherapy is an active area of research.[5] A

thorough understanding of its molecular structure is paramount for elucidating its mechanism of

action and for the development of potential therapeutic derivatives. This technical guide

provides a comprehensive overview of the spectroscopic analysis of Rubropunctatin using

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data,

experimental protocols, and insights into its biological signaling.

Spectroscopic Data
The structural elucidation of Rubropunctatin has been achieved through the application of

modern spectroscopic techniques. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.
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The ¹H and ¹³C NMR spectra of Rubropunctatin are typically recorded in deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD).[4] The chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Rubropunctatin

Atom Number
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-1 ~8.30 s -

H-4 ~6.50 s -

H-5 ~7.00 d ~16.0

H-6 ~6.20 dq ~16.0, 7.0

H-7 ~1.90 d ~7.0

H-9 ~6.10 s -

H-10 ~1.55 s -

H-1' ~2.95 t ~7.5

H-2' ~1.65 m -

H-3' ~1.35 m -

H-4' ~1.35 m -

H-5' ~0.90 t ~7.0

Table 2: ¹³C NMR Spectroscopic Data for Rubropunctatin
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Atom Number Chemical Shift (ppm)

C-1 ~160.5

C-3 ~175.0

C-4 ~105.0

C-4a ~165.0

C-5 ~130.0

C-6 ~125.0

C-7 ~18.0

C-8 ~140.0

C-8a ~100.0

C-9 ~195.0

C-9a ~90.0

C-10 ~25.0

C-1' ~45.0

C-2' ~31.5

C-3' ~22.5

C-4' ~22.5

C-5' ~14.0

C=O (side chain) ~205.0

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key

technique for determining the elemental composition and molecular weight of Rubropunctatin.

Table 3: Mass Spectrometry Data for Rubropunctatin
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Parameter Value

Molecular Formula C₂₁H₂₂O₅

Molecular Weight 354.40 g/mol

Exact Mass 354.1467

Ionization Mode ESI-MS/MS

Observed [M+H]⁺ m/z 355.1539

Key Fragment Ions (m/z) 283, 255, 227

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Rubropunctatin.

Sample Preparation
Isolation and Purification: Rubropunctatin is typically isolated from the mycelia of Monascus

species grown on a suitable substrate like rice. The pigment is extracted using an organic

solvent such as ethanol or methanol. The crude extract is then subjected to chromatographic

purification techniques like column chromatography over silica gel or preparative high-

performance liquid chromatography (HPLC) to obtain pure Rubropunctatin.

NMR Sample Preparation: Approximately 5-10 mg of purified Rubropunctatin is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Mass Spectrometry Sample Preparation: A dilute solution of purified Rubropunctatin
(approximately 1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of

methanol or acetonitrile and water, often with the addition of a small amount of formic acid or

ammonium acetate to promote ionization.

NMR Data Acquisition
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Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer,

such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[1][4]

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is

used.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: ~3-4 seconds

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

Acquisition Parameters:

Spectral Width: ~240 ppm

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: ~1-2 seconds

2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments

are conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings (2-3 bonds).

Mass Spectrometry Analysis
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or

Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI-MS/MS Analysis:

Infusion: The prepared sample solution is introduced into the ESI source via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min.

Ionization Parameters:

Capillary Voltage: 3-4 kV

Nebulizing Gas (N₂) Flow: 1-2 L/min

Drying Gas (N₂) Temperature: 200-300 °C

MS Scan: A full scan in the positive ion mode is performed over a mass range of m/z 100-

1000 to detect the protonated molecular ion [M+H]⁺.

MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion and subjected to

collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying

collision energies to generate a fragmentation pattern.

Signaling Pathway
Recent studies have begun to unravel the molecular mechanisms underlying the biological

activities of Rubropunctatin. One of the key findings is its ability to induce apoptosis

(programmed cell death) in cancer cells through the mitochondrial pathway.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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